molecular formula C13H13NO2 B13811475 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol

4-(2-Pyridin-3-ylethyl)benzene-1,2-diol

Cat. No.: B13811475
M. Wt: 215.25 g/mol
InChI Key: ALXBJUKCALBJGP-UHFFFAOYSA-N
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Description

4-(2-Pyridin-3-ylethyl)benzene-1,2-diol is a benzene-1,2-diol derivative substituted at the 4-position with a pyridin-3-yl ethyl group. Benzene-1,2-diol (catechol) derivatives are widely studied for their antioxidant, fluorescent, and bioactive properties, with substituents critically influencing their chemical behavior and applications . For instance, alkyloxyethyl, aromatic vinyl, and heterocyclic substituents have been shown to modulate solubility, fluorescence, and biological interactions in similar compounds . The pyridinyl group in 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol introduces a nitrogen-containing heterocycle, which may enhance binding to biological targets or alter electronic properties compared to alkyl or purely aromatic substituents .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2-pyridin-3-ylethyl)benzene-1,2-diol

InChI

InChI=1S/C13H13NO2/c15-12-6-5-10(8-13(12)16)3-4-11-2-1-7-14-9-11/h1-2,5-9,15-16H,3-4H2

InChI Key

ALXBJUKCALBJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=CC(=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene-1,2-diol (catechol) reacts with 2-(3-pyridyl)ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridin-3-ylethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-(2-Pyridin-3-ylethyl)benzene-1,2-quinone.

    Reduction: Formation of 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol derivatives.

    Substitution: Formation of halogenated derivatives like 4-(2-Pyridin-3-ylethyl)-3-bromobenzene-1,2-diol.

Scientific Research Applications

4-(2-Pyridin-3-ylethyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol with structurally related benzene-1,2-diol derivatives, highlighting substituent effects on physical properties, applications, and biological activity.

Compound Substituent Key Properties Applications References
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol Pyridin-3-yl ethyl Expected solid state; potential for hydrogen bonding due to pyridine N-atom. Hypothetical: Drug design, enzyme inhibition. -
4-(2-Methoxyethyl)benzene-1,2-diol (4a) Methoxyethyl Colorless liquid (96% yield); HRMS: 168.079245. Synthetic intermediate, antioxidant studies.
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (SB-11) Naphthyl vinyl Fluorescent (emission shift >100 nm upon binding); extended conjugation. Amyloid fibril characterization, TTR binding.
4-{3-[4-(3,4-Dihydroxyphenyl)-1H-imidazol-1-yl]propyl}benzene-1,2-diol (5) Imidazolyl propyl Yellow solid (29% yield); heterocyclic substituent. Potential enzyme modulation, antimicrobial activity.
4-(2-Aminoethyl)benzene-1,2-diol (Dopamine) Aminoethyl Hydrochloride salt; CoA-documented quality control. Neurotransmitter, precursor to neurotoxic chloramines.
4-(2-(Hexyloxy)ethyl)benzene-1,2-diol (4e) Hexyloxyethyl Colorless liquid (91% yield); HRMS: 238.157766. Lipophilic drug delivery, membrane interactions.
4-(Di(1H-indol-3-yl)methyl)benzene-1,2-diol Bis(indoloyl)methyl Synthesized via recyclable catalyst (Indion Ina 225H). Natural product mimic (e.g., Vibrindole A).
3-(3,5-Dichlorophenyl)benzene-1,2-diol 3,5-Dichlorophenyl Dihedral angle: 58.86°; intra/intermolecular H-bonding. PCB 14 metabolite, environmental toxicology.

Key Observations:

Substituent Effects on Physical State :

  • Alkyloxyethyl derivatives (e.g., 4a–4f) are liquids or low-melting solids, whereas aromatic or heterocyclic substituents (e.g., naphthyl vinyl, imidazolyl propyl) tend to form solids due to reduced mobility and stronger intermolecular interactions . The pyridinyl ethyl group in the target compound likely results in a solid state.

Fluorescence and Conjugation: Vinyl-linked aromatic groups (e.g., SB-11, SB-14) exhibit strong fluorescence due to π-conjugation, enabling applications in amyloid fibril detection . The ethyl linker in 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol lacks conjugation, suggesting non-fluorescent behavior.

Biological Activity: Heterocyclic substituents (imidazolyl, pyridinyl) enhance binding to enzymes or receptors via hydrogen bonding or π-stacking. For example, imidazolyl derivatives show antimicrobial activity , while pyridinyl groups may mimic coenzyme motifs . Aminoethyl derivatives like dopamine are neuroactive but form neurotoxic chloramines under oxidative stress , whereas pyridinyl ethyl analogs might avoid such reactivity.

Catalytic and Synthetic Utility :

  • Bis(indoloyl)methyl derivatives are synthesized using eco-friendly catalysts (Indion Ina 225H), highlighting the role of substituent complexity in sustainable chemistry .

Contradictions and Limitations:

  • While alkyloxyethyl derivatives exhibit high yields (83–98%), aromatic analogs (e.g., SB-11) require palladium-catalyzed reactions with moderate yields (29–91%) .
  • Fluorescence properties are highly substituent-dependent; naphthyl vinyl groups enable conformational discrimination, but simpler substituents lack this utility .

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